molecular formula C13H10BrFO B1301885 3-(4-Fluorophenoxy)benzyl Bromide CAS No. 65295-58-1

3-(4-Fluorophenoxy)benzyl Bromide

Cat. No. B1301885
CAS RN: 65295-58-1
M. Wt: 281.12 g/mol
InChI Key: JGFSTQUUDSBQCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenoxy compounds involves multi-step procedures, starting from different precursors. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from the corresponding benzazoles . Another example is the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, which is a two-step radiosynthesis involving [18F]fluoride and subsequent deprotection . These methods suggest that the synthesis of "3-(4-Fluorophenoxy)benzyl Bromide" could potentially involve similar multi-step reactions, starting from appropriate phenol or benzyl bromide precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Fluorophenoxy)benzyl Bromide" is characterized by the presence of fluorophenoxy moieties and benzyl groups. The crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, shows dihedral angles between the triazole ring and the two benzene rings, indicating the spatial arrangement of the rings in the molecule . This information can be extrapolated to predict the molecular geometry of "3-(4-Fluorophenoxy)benzyl Bromide," which would likely exhibit a planar or near-planar arrangement due to the conjugation of the benzyl and phenoxy rings.

Chemical Reactions Analysis

The reactivity of benzyl bromide derivatives is often exploited in the formation of protecting groups or in coupling reactions. For example, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is introduced using a benzyl bromide and is cleaved under specific conditions . This suggests that "3-(4-Fluorophenoxy)benzyl Bromide" could potentially be used as a protecting group or as a reactive intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenoxy and benzyl bromide derivatives are influenced by the presence of fluorine atoms and the benzyl group. The fluorine atoms can enhance the acidity of adjacent hydroxyl groups, as seen in the high sensitivity to pH changes in certain fluorophenol derivatives . Additionally, the presence of fluorine can affect the stability of the compound under various conditions, such as oxidation . These properties are important when considering the handling and storage of "3-(4-Fluorophenoxy)benzyl Bromide" and its potential applications in chemical synthesis.

Scientific Research Applications

Radiofluorination and Radiosynthesis

  • Radiofluorination : Compounds containing 3-(4-Fluorophenoxy)benzyl Bromide, like 4-[¹⁸F]Fluorophenol, are significant in the radiofluorination process. This process is crucial for synthesizing complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, extensively used in no-carrier-added (n.c.a.) radiopharmaceuticals (Helfer et al., 2013), (Ross et al., 2011).

Polymer Synthesis

  • Convergent Growth Approach in Polymer Synthesis : The compound aids in a novel convergent growth method for creating topological macromolecules. This approach involves a stepwise addition of monomers and activation of benzylic sites, crucial in synthesizing dendritic polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

Pharmaceutical Research

  • Pharmaceutical Research : It has applications in synthesizing various pharmaceutical intermediates and compounds with potential biological activities. For example, research on bromophenol derivatives, including those derived from 3-(4-Fluorophenoxy)benzyl Bromide, demonstrates significant enzyme inhibition activities, which are vital in drug discovery and development (Bayrak et al., 2019).

Organic Chemistry

  • Protecting Group in Organic Synthesis : This compound serves as a protecting group for alcohols in organic synthesis. It offers stability under oxidizing conditions, making it compatible with various synthetic processes (Crich et al., 2009).

Catalysis and Reaction Efficiency

  • Catalyst in Synthesis Reactions : The compound plays a role in catalyzing different synthesis reactions. For instance, it is used in palladium-catalyzed direct arylations, enhancing the efficiency and cost-effectiveness of producing arylated compounds (Ionita et al., 2010).

Fluorescent Probes and Sensing Applications

  • Development of Fluorescent Probes : It contributes to the creation of fluorescent and colorimetric probes, vital in sensing applications like pH monitoring and metal ion detection (Tanaka et al., 2001), (Diana et al., 2020).

Safety And Hazards

3-(4-Fluorophenoxy)benzyl Bromide can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 3-(4-Fluorophenoxy)benzyl Bromide are not mentioned in the available resources, its use as a reagent in the synthesis of biologically active compounds suggests potential applications in pharmaceutical research and development .

properties

IUPAC Name

1-(bromomethyl)-3-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFSTQUUDSBQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372078
Record name 3-(4-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)benzyl Bromide

CAS RN

65295-58-1
Record name 3-(4-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenoxy)benzyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Jang, W Kim, BG Choi, BH Chung - YAKHAK HOEJI, 1992 - koreascience.kr
2-(3-페녹시페닐)프로피온산 유도체의 합성 Page 1 약학회지 제36권 제3호 397~401(1992) Kakhak Hoeji Vol. 36, No. 4 2-(3-페녹시페닐)프로피온산 유도체의 합성 욱*· 최보길 晚年 정병호 …
Number of citations: 0 koreascience.kr

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